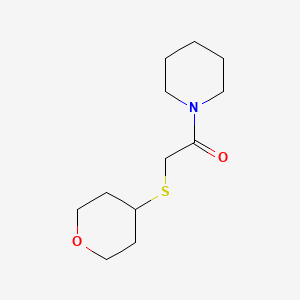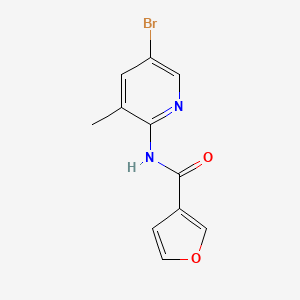
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide selectively binds to the allosteric site of mGluR7, thereby inhibiting its activation and modulating glutamate transmission.
Biochemical and Physiological Effects
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and enhance cognitive function and memory. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Advantages and Limitations for Lab Experiments
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR7, which allows for the study of the specific role of this receptor in various physiological processes. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is also relatively stable and can be easily synthesized using standard organic synthesis techniques. However, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide. One potential application is in the treatment of neurological disorders, including anxiety, depression, and schizophrenia. Further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide and to optimize its pharmacokinetic properties. Additionally, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide may have potential applications in the study of the role of mGluR7 in various physiological processes, including learning, memory, and synaptic plasticity.
Synthesis Methods
The synthesis of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves a series of chemical reactions that require expertise in organic synthesis. The most commonly used method involves the reaction of 6-methylpyridin-3-amine with morpholine-4-carbaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent deprotection of the morpholine group. The final product is purified using various chromatographic techniques to obtain pure N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide.
Scientific Research Applications
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Its selective antagonism of mGluR7 has been shown to modulate glutamate transmission, which is implicated in the pathophysiology of these disorders. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models, suggesting its potential use in treating cognitive deficits associated with these disorders.
properties
IUPAC Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-2-3-15(10-17-13)18-16(21)20-5-4-14(12-20)11-19-6-8-22-9-7-19/h2-3,10,14H,4-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDPZSZZFFABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)N2CCC(C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)
![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)


![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)